Glycine, N-[(4-methoxyphenyl)methylene]-
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Overview
Description
Glycine, N-[(4-methoxyphenyl)methylene]- is an organic compound characterized by the presence of a glycine moiety linked to a 4-methoxyphenyl group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(4-methoxyphenyl)methylene]- typically involves the condensation of glycine with 4-methoxybenzaldehyde under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a catalyst like sodium hydroxide to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production methods for Glycine, N-[(4-methoxyphenyl)methylene]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methylene bridge to a single bond.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced glycine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Glycine, N-[(4-methoxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-[(4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-[(4-hydroxyphenyl)methylene]-
- Glycine, N-[(4-chlorophenyl)methylene]-
- Glycine, N-[(4-nitrophenyl)methylene]-
Uniqueness
Glycine, N-[(4-methoxyphenyl)methylene]- is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
CAS No. |
515158-60-8 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methylideneamino]acetic acid |
InChI |
InChI=1S/C10H11NO3/c1-14-9-4-2-8(3-5-9)6-11-7-10(12)13/h2-6H,7H2,1H3,(H,12,13) |
InChI Key |
DAOPURAYSGTFKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NCC(=O)O |
Origin of Product |
United States |
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